molecular formula C24H16F3N3OS2 B2748946 5-benzyl-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 1223971-33-2

5-benzyl-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B2748946
CAS No.: 1223971-33-2
M. Wt: 483.53
InChI Key: KUKCPYMCZGJKGN-UHFFFAOYSA-N
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Description

The compound is a complex heterocyclic molecule featuring a tricyclic core with sulfur and nitrogen atoms, a benzyl group, and a trifluoromethylphenyl substituent.

Properties

IUPAC Name

5-benzyl-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N3OS2/c25-24(26,27)17-9-4-8-16(12-17)14-32-23-29-19-18-10-5-11-28-21(18)33-20(19)22(31)30(23)13-15-6-2-1-3-7-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKCPYMCZGJKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4(3H)-one core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of the benzyl group: This step often involves benzylation reactions using benzyl halides and suitable bases.

    Attachment of the trifluoromethylbenzylthio group: This can be accomplished through nucleophilic substitution reactions using 3-(trifluoromethyl)benzyl halides and thiol reagents.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves interactions with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison requires structural analogs, such as:

  • Analog 1 : Replace the trifluoromethyl group with a nitro or methylsulfonyl moiety.
  • Analog 2 : Substitute the benzyl group with a pyridinylmethyl chain.
  • Analog 3 : Modify the sulfur atoms in the thia-triazatricyclo core to oxygen or selenium.

Table 1: Hypothetical Comparative Data

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight 500.4 g/mol 495.3 g/mol 485.2 g/mol 502.5 g/mol
LogP 3.8 2.5 4.1 3.6
IC50 (Kinase X) 12 nM 45 nM 8 nM 22 nM
Solubility (µg/mL) 15 50 9 30

Notes:

  • The trifluoromethyl group in the target compound likely enhances metabolic stability and membrane permeability compared to Analog 1’s nitro group, which may increase polarity .
  • Analog 2’s pyridinylmethyl substitution could improve solubility but reduce target affinity due to steric hindrance.
  • Selenium substitution (Analog 3) might alter redox properties but introduce toxicity risks .

Research Findings and Challenges

  • Structural Insights: Crystallographic studies using software like SHELXL (as noted in ) would be critical to resolve the compound’s conformation and binding modes. For example, the trifluoromethyl group’s orientation in the active site could be compared to analogs .
  • Synthetic Complexity : The compound’s tricyclic core and multiple heteroatoms likely pose challenges in regioselective synthesis, requiring optimized catalytic conditions compared to simpler analogs.
  • Biological Data Gaps: No evidence is provided on in vitro or in vivo efficacy, toxicity, or mechanism of action.

Biological Activity

Overview

The compound 5-benzyl-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole and triazole have been shown to possess antifungal and antibacterial activities. The incorporation of the trifluoromethyl group may enhance these effects due to increased hydrophobic interactions with microbial membranes.

Anti-inflammatory Effects

Compounds containing sulfur and nitrogen heterocycles have been investigated for their anti-inflammatory properties. The proposed mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Anticancer Potential

Studies have suggested that similar compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. The unique structure of the target compound may allow for selective targeting of cancerous cells while sparing normal cells .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Cell Membrane Interaction : The lipophilic nature due to the trifluoromethyl group facilitates penetration into cell membranes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses or cancer cell proliferation.
  • Signal Transduction Modulation : It may alter signaling pathways related to cell survival and apoptosis.

Case Studies

  • Antimicrobial Activity : A study on a related thiadiazole derivative demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting that the target compound may exhibit similar effects due to structural similarities.
  • Anti-inflammatory Research : A derivative was shown to reduce levels of TNF-alpha in a murine model of inflammation, indicating potential therapeutic applications in inflammatory diseases .
  • Cancer Cell Studies : In vitro studies revealed that compounds with similar tricyclic structures could induce apoptosis in various cancer cell lines, including breast and lung cancer cells .

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialInhibition of S. aureus
Anti-inflammatoryReduced TNF-alpha levels
AnticancerInduction of apoptosis in cancer cells

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